molecular formula C8H7FO5S B2946219 4-(Fluorosulfonyl)-3-methoxybenzoic acid CAS No. 935534-26-2

4-(Fluorosulfonyl)-3-methoxybenzoic acid

Cat. No. B2946219
CAS RN: 935534-26-2
M. Wt: 234.2
InChI Key: MMGFERAHRYVWRR-UHFFFAOYSA-N
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Description

Sulfonyl fluorides are a type of compound that have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .


Synthesis Analysis

Sulfonyl fluorides have been synthesized through various methods. One of the methods involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves direct fluorosulfonylation with fluorosulfonyl radicals .


Molecular Structure Analysis

The molecular structure of sulfonyl fluorides generally consists of a sulfur atom bonded to a fluorine atom and an oxygen atom, forming a sulfonyl group .


Chemical Reactions Analysis

Sulfonyl fluorides are highly electrophilic and exhibit stability towards hydrolysis under physiological conditions . They can undergo 1,3-dipolar cycloaddition with nitrile oxides to form 5-fluorosulfonyl isoxazoles, or with azides to form 4-fluorosulfonyl triazoles .

Scientific Research Applications

Polymer Research

A study by Kim, Robertson, and Guiver (2008) focused on the synthesis of a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone (FBP) for the development of proton exchange membranes. These membranes demonstrated high proton conductivity, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Synthesis of Pharmaceuticals

Wang Yu (2008) synthesized 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of the antipsychotic drug amisulpride, from 4-amino-2-hydroxybenzoic acid. This process involved several steps, including methylation, ethylation, and oxidation, indicating the compound's role in pharmaceutical synthesis (Wang Yu, 2008).

Protein Engineering

Liu et al. (2021) genetically encoded a novel unnatural amino acid, fluorosulfonyloxybenzoyl-l-lysine, for expansive covalent bonding of proteins via SuFEx Chemistry. This development offers new avenues for protein engineering and biotherapeutic applications (Liu et al., 2021).

Photoluminescence Properties

Gao, Chen, and Chen (2015) investigated the impact of electron-donating substituent groups on the photoluminescence properties of complexes of benzoic acid-functionalized polysulfone with Eu(III) ions. This research suggests the potential use of these compounds in developing new luminescent materials (Gao, Chen, & Chen, 2015).

Flavor Molecule Encapsulation

Hong, Oh, and Choy (2008) successfully intercalated 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide (LDH) for controlled release of flavor in foods (Hong, Oh, & Choy, 2008).

Future Directions

The advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . This suggests that sulfonyl fluorides will find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

properties

IUPAC Name

4-fluorosulfonyl-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGFERAHRYVWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fluorosulfonyl)-3-methoxybenzoic acid

CAS RN

935534-26-2
Record name 4-(fluorosulfonyl)-3-methoxybenzoic acid
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